5-Cyano-2-methylindol-3-essigsäure

Übersicht

Beschreibung

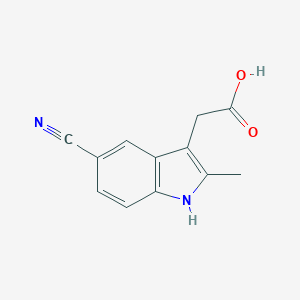

5-Cyano-2-methylindole-3-acetic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a cyano group at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position of the indole ring. It has a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol .

Wissenschaftliche Forschungsanwendungen

5-Cyano-2-methylindole-3-acetic acid has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of targets in the human body . They play a significant role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole-3-acetic acid, a related compound, is known to be produced by the degradation of tryptophan in higher plants . This suggests that 5-Cyano-2-methylindole-3-acetic acid may also be involved in tryptophan metabolism or related pathways.

Pharmacokinetics

The molecular weight of the compound is 21422 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the compound is a pale-yellow to yellow-brown solid and is stored at temperatures between 2-8°c .

Biochemische Analyse

Biochemical Properties

They are known to play a significant role in biochemical reactions, particularly in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-methylindole-3-acetic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Bartoli indole synthesis, Hemetsberger indole synthesis, and Larock indole synthesis are some of the classical methods used for indole synthesis .

Industrial Production Methods

Industrial production of 5-Cyano-2-methylindole-3-acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization, and purification through crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyano-2-methylindole-3-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

5-Fluoro-2-methylindole-3-acetic acid: A fluorinated analog with potential biological activities.

2-Methylindole-3-acetic acid: A simpler analog lacking the cyano group.

Uniqueness

5-Cyano-2-methylindole-3-acetic acid is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .

Biologische Aktivität

5-Cyano-2-methylindole-3-acetic acid (5-CMIA) is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Cyano-2-methylindole-3-acetic acid is characterized by its indole structure, which is known for various biological activities. The presence of the cyano and acetic acid functional groups enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 5-Cyano-2-methylindole-3-acetic acid |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 102066-92-8 |

Biological Activity Overview

5-CMIA exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that 5-CMIA possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Research indicates that 5-CMIA can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Neuroprotective Effects : The compound has been evaluated for its potential to protect neuronal cells from oxidative stress and neuroinflammation, suggesting applications in neurodegenerative diseases like Alzheimer's.

The biological activity of 5-CMIA can be attributed to several mechanisms:

- Enzyme Inhibition : It has been found to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Reactive Oxygen Species (ROS) Modulation : 5-CMIA can modulate ROS levels in cells, contributing to its protective effects against oxidative damage.

- Gene Expression Regulation : The compound influences the expression of various genes associated with apoptosis and cell survival pathways.

Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), 5-CMIA demonstrated significant cytotoxic effects with an IC₅₀ value of approximately 25 µM. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP. Additionally, cell cycle analysis revealed an accumulation of cells in the G0/G1 phase, indicating a halt in cell proliferation.

Neuroprotective Effects

Research on SH-SY5Y neuroblastoma cells treated with 5-CMIA showed a reduction in oxidative stress markers. The compound decreased intracellular ROS levels by approximately 40% compared to untreated controls. Furthermore, it upregulated the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Data Table: Biological Activities of 5-Cyano-2-methylindole-3-acetic acid

| Activity Type | Test System | IC₅₀ / EC₅₀ Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Not specified | Disruption of cell membrane |

| Anticancer | MCF-7 (breast cancer) | 25 µM | Induction of apoptosis |

| Neuroprotection | SH-SY5Y (neuroblastoma) | Not specified | ROS modulation |

Eigenschaften

IUPAC Name |

2-(5-cyano-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-7-9(5-12(15)16)10-4-8(6-13)2-3-11(10)14-7/h2-4,14H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXWGSGFUMSJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649601 | |

| Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13218-36-5 | |

| Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.